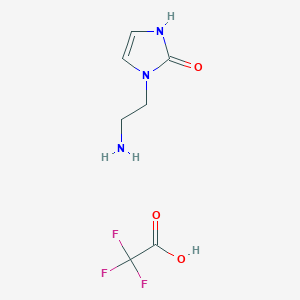
1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid is a compound with significant applications in various fields of science and industry
Méthodes De Préparation
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carried out in large reactors, and the product is purified using industrial-scale crystallization and filtration methods .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, amines, and substituted imidazoles. These products have significant applications in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with receptor proteins, modulating their function and affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-aminoethyl)maleimide trifluoroacetate
- 2-maleimidoethylamine trifluoroacetate
- 1-(2-aminoethyl)-1H-pyrrole-2,5-dione trifluoroacetate
Uniqueness
1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid stands out due to its unique imidazole ring structure, which imparts specific chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H10F3N3O3 |
|---|---|
Poids moléculaire |
241.17 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-1H-imidazol-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9N3O.C2HF3O2/c6-1-3-8-4-2-7-5(8)9;3-2(4,5)1(6)7/h2,4H,1,3,6H2,(H,7,9);(H,6,7) |
Clé InChI |
OQRYSSCVHZNMBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)N1)CCN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













